molecular formula C10H22N2 B3309876 (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine CAS No. 943754-35-6

(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine

Cat. No.: B3309876
CAS No.: 943754-35-6
M. Wt: 170.3 g/mol
InChI Key: JPCJGXMPQZCGAJ-JTQLQIEISA-N
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Description

(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine ( 943754-35-6) is a chiral pyrrolidine derivative of interest in medicinal chemistry and neuroscience research. With a molecular formula of C10H22N2 and a molecular weight of 170.30 g/mol, this compound is characterized by its stereospecific (S)-configuration, which can be critical for its biological activity and interaction with specific enzyme systems . Compounds within this structural class have been investigated for their potential as reuptake inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET) . Research on related analogues suggests that the (S)-enantiomer often exhibits significantly greater biological potency compared to its (R)-counterpart, highlighting the importance of stereochemistry in its mechanism of action . This makes it a valuable chemical tool for studying neurotransmitter dynamics and for the structure-activity relationship (SAR) exploration of novel psychoactive substances. This product is provided as a reference material and is intended for forensic analysis and research applications only. Researchers should handle this compound with appropriate precautions. Safety Information: This chemical is classified with the signal word Danger and poses hazards according to GHS standards, including H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . For optimal stability, it is recommended to Keep in a dark place, under an inert atmosphere, and store at 2-8°C . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-methyl-1-pyrrolidin-1-ylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)7-10(11)8-12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCJGXMPQZCGAJ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 2s 4 Methyl 1 Pyrrolidin 1 Yl Pentan 2 Amine

Historical Development of Synthetic Approaches to Chiral Pyrrolidine-Containing Amines

The synthesis of chiral amines, particularly those incorporating a pyrrolidine (B122466) moiety, has been a significant area of research in organic chemistry, driven by their prevalence in natural products, pharmaceuticals, and as chiral catalysts. Early methods for obtaining enantiomerically pure amines often relied on the resolution of racemic mixtures, a process that, while effective, is inherently inefficient as it discards at least half of the material.

The development of stereoselective synthesis represented a major leap forward. Seminal work in the mid-20th century laid the groundwork for controlling stereochemistry. The pyrrolidine ring itself, often derived from the readily available chiral pool starting material L-proline, has served as a cornerstone in the synthesis of more complex chiral structures. Proline's rigid five-membered ring and defined stereocenters have made it an invaluable starting point for the synthesis of a vast array of chiral ligands, catalysts, and pharmaceutical intermediates.

The evolution of synthetic methods saw a shift from stoichiometric chiral reagents to catalytic asymmetric methods. This transition was pivotal, offering more sustainable and atom-economical routes to chiral amines. The discovery and development of chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation, marked a new era in the efficient synthesis of these valuable compounds.

Exploration of Stereoselective Synthesis Routes for (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine

The synthesis of this compound, a chiral 1,2-diamine, can be approached through several modern stereoselective methodologies. These methods are designed to control the formation of the stereocenter at the C2 position of the pentan-2-amine backbone.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of a prochiral imine is one of the most direct and efficient methods for the synthesis of chiral amines. This approach offers high atom economy and often proceeds with excellent enantioselectivity under mild conditions. For the synthesis of the target compound, a suitable precursor would be the imine formed from 4-methyl-1-(pyrrolidin-1-yl)pentan-2-one.

The reaction would involve the use of a chiral transition metal catalyst, typically based on iridium or rhodium, complexed with a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity. A variety of well-established chiral ligands have been successfully employed in the asymmetric hydrogenation of N-alkyl imines.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation of Imines

Ligand Family Metal Typical Substrate Reported Enantioselectivity (ee)
BINAP Rhodium, Iridium Aryl and Alkyl Imines >95%
Josiphos Iridium N-Aryl Imines Up to 99%
P-Phos Rhodium Aromatic Ketimines Up to 99%

This table presents representative data for analogous transformations and is intended to be illustrative of the potential of this methodology.

The hydrogenation would be carried out under a hydrogen atmosphere, with the catalyst loading, pressure, and solvent being optimized to maximize both conversion and enantiomeric excess.

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a well-established and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a plausible strategy would involve the use of a chiral auxiliary such as pseudoephedrine or a sulfinamide. For instance, (S)-2-amino-4-methylpentanoic acid (L-leucine) could be coupled with a chiral auxiliary, followed by reduction and subsequent introduction of the pyrrolidine moiety.

A more direct approach would involve the diastereoselective addition of a nucleophile to an imine derived from a chiral amine. For example, a chiral phenylethylamine could be condensed with 4-methyl-1-(pyrrolidin-1-yl)pentan-2-one to form a chiral imine. Subsequent reduction would lead to a diastereomeric mixture of amines, which could be separated, followed by removal of the chiral auxiliary.

Table 2: Common Chiral Auxiliaries in Asymmetric Amine Synthesis

Chiral Auxiliary Type of Transformation Typical Diastereoselectivity (de)
(R)- or (S)-Pseudoephedrine Alkylation of amides >95%
(R)- or (S)-tert-Butanesulfinamide Addition to imines >90%
Evans Oxazolidinones Alkylation, Aldol (B89426) reactions >98%

This table showcases common chiral auxiliaries and their typical performance in relevant transformations.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral amines, proline and its derivatives are among the most successful organocatalysts.

A potential organocatalytic route to this compound could involve a Michael addition of a nucleophile to an α,β-unsaturated imine, catalyzed by a chiral Brønsted acid or a chiral amine. Alternatively, an asymmetric Mannich reaction could be employed. For example, the reaction of an enolizable ketone or aldehyde with an imine derived from pyrrolidine and an appropriate aldehyde could be catalyzed by a chiral phosphoric acid or a proline-derived catalyst.

Table 3: Representative Organocatalysts for Asymmetric Amine Synthesis

Catalyst Reaction Type Typical Enantioselectivity (ee)
L-Proline Mannich Reaction 90-99%
Chiral Phosphoric Acids Reductive Amination >95%
Diarylprolinol Silyl (B83357) Ethers Michael Addition >90%

This table provides examples of organocatalysts and their effectiveness in analogous asymmetric reactions.

Chemoenzymatic Synthesis Methodologies

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral compounds. Transaminases, in particular, have proven to be exceptionally effective for the asymmetric synthesis of chiral amines from prochiral ketones.

A chemoenzymatic route to this compound would likely start with the corresponding ketone, 4-methyl-1-(pyrrolidin-1-yl)pentan-2-one. An (S)-selective transaminase would then be used to catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to the ketone, yielding the desired (2S)-amine with high enantiopurity.

Table 4: Application of Transaminases in Chiral Amine Synthesis

Enzyme Type Substrate Amine Donor Product Enantiomeric Excess (ee)
(S)-selective Transaminase Prochiral Ketone Isopropylamine (S)-Amine >99%
(R)-selective Transaminase Prochiral Ketone Alanine (R)-Amine >99%

This table illustrates the high selectivity achievable with transaminase-catalyzed reactions on analogous substrates.

This method is particularly attractive due to its high selectivity, mild reaction conditions, and the potential for large-scale production.

Design and Selection of Precursor Molecules for Targeted Synthesis

The rational design and selection of precursor molecules are critical for the successful synthesis of this compound. The choice of precursor is intrinsically linked to the chosen synthetic strategy.

For asymmetric hydrogenation , the key precursor is 4-methyl-1-(pyrrolidin-1-yl)pentan-2-one . This ketone can be synthesized through various established methods, such as the acylation of an appropriate organometallic reagent with a derivative of 4-methylpentanoic acid, followed by the introduction of the pyrrolidine moiety.

In chiral auxiliary-mediated approaches , a variety of precursors can be envisioned. If starting from L-leucine, the carboxylic acid would be the initial precursor. Alternatively, for a diastereoselective reduction approach, the precursor would be the chiral imine formed from 4-methyl-1-(pyrrolidin-1-yl)pentan-2-one and a chiral amine like (S)-(-)-1-phenylethylamine.

For organocatalytic strategies , the precursors would depend on the specific reaction. A Mannich reaction would require an imine, such as the one derived from pyrrolidine and formaldehyde, and an enolizable carbonyl compound like 4-methyl-2-pentanone.

The chemoenzymatic route also relies on 4-methyl-1-(pyrrolidin-1-yl)pentan-2-one as the direct precursor to the final product. The synthesis of this ketone precursor is therefore a crucial first step for several of the most promising stereoselective routes. A plausible synthesis of this ketone could involve the reaction of pyrrolidine with 1-bromo-4-methylpentan-2-one.

Detailed Reaction Mechanisms and Kinetic Considerations for Key Synthetic Steps

The synthesis of this compound can be strategically approached from the chiral pool, utilizing readily available L-leucine as a starting material to ensure the desired (S)-stereochemistry at the C2 position. A plausible and efficient pathway involves the initial conversion of L-leucine to a suitable keto-amine precursor, followed by a diastereoselective reductive amination with pyrrolidine.

A key intermediate in this proposed synthesis is (S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-one. The formation of the target amine from this ketone proceeds via a reductive amination reaction. This reaction is typically initiated by the nucleophilic attack of pyrrolidine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. Subsequent dehydration of the hemiaminal leads to the formation of a transient iminium cation. The stereochemical outcome of the reaction is determined at this stage, as the iminium ion is then reduced by a hydride source.

The kinetics of this two-step process—imine/iminium formation and subsequent reduction—are crucial. The rate of imine formation is often pH-dependent, with mildly acidic conditions generally favoring the dehydration step. The choice of reducing agent also plays a significant role. Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com. Sodium triacetoxyborohydride is often preferred as it is a milder reducing agent that can be used in a one-pot reaction, selectively reducing the iminium ion in the presence of the ketone masterorganicchemistry.com.

The mechanism of reduction by sodium borohydride involves the transfer of a hydride ion to the electrophilic carbon of the iminium ion. The transition state of this hydride transfer dictates the diastereoselectivity of the final product. For a chiral ketone, the incoming nucleophile (hydride) will approach from the less sterically hindered face of the iminium intermediate, leading to the preferential formation of one diastereomer.

Optimization Strategies for Yield and Stereochemical Purity

Optimizing the synthesis of this compound hinges on maximizing the chemical yield and, critically, the stereochemical purity. Key parameters for optimization include the choice of reagents, reaction conditions, and purification methods.

Control of Diastereoselectivity:

In the reductive amination of a chiral ketone, the existing stereocenter can influence the stereochemical outcome of the newly formed stereocenter. This substrate-controlled diastereoselectivity is a cornerstone of this synthetic strategy. To enhance the diastereomeric excess (d.e.), several factors can be fine-tuned:

Reducing Agent: The steric bulk of the hydride source can influence the facial selectivity of the reduction. Less bulky reagents may offer different selectivity compared to more sterically demanding ones.

Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable product.

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the iminium intermediate and the transition state of the reduction, thereby affecting the diastereomeric ratio.

Enhancing Yield:

Maximizing the yield involves ensuring complete conversion of the starting materials and minimizing side reactions. In the context of reductive amination, this can be achieved by:

Stoichiometry of Reagents: Careful control of the molar ratios of the ketone, amine, and reducing agent is essential. An excess of the amine can help drive the equilibrium towards imine formation.

pH Control: Maintaining a slightly acidic pH can accelerate imine formation without promoting unwanted side reactions.

Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to prevent product degradation or the formation of byproducts.

A hypothetical optimization table for the reductive amination step is presented below, illustrating the effect of various parameters on yield and diastereomeric excess.

EntryReducing AgentSolventTemperature (°C)Yield (%)d.e. (%)
1NaBH₄Methanol258570
2NaBH₄Methanol08280
3NaBH(OAc)₃Dichloromethane259285
4NaBH(OAc)₃Dichloromethane09092

Development of Novel and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, biocatalysis offers a promising and sustainable alternative to traditional chemical methods.

Biocatalytic Reductive Amination:

Imine reductases (IREDs) are a class of enzymes that can catalyze the asymmetric reduction of imines to amines with high enantioselectivity and stereoselectivity. acs.orgrsc.org A green synthetic approach could involve the use of an IRED for the reductive amination of (S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-one. This enzymatic approach offers several advantages:

High Selectivity: IREDs can exhibit exquisite control over stereochemistry, potentially leading to a single diastereomer of the final product. manchester.ac.uk

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents. researchgate.net

Environmental Benignity: The use of enzymes as catalysts avoids the need for heavy metal catalysts and toxic organic solvents.

The development of such a process would involve screening a library of IREDs to identify an enzyme with high activity and selectivity for the specific substrate. The reaction would typically employ a cofactor regeneration system to recycle the expensive nicotinamide (B372718) cofactor (NADH or NADPH).

Enzyme TypeSubstrateAmine DonorKey Advantages
Imine Reductase (IRED)KetonePyrrolidineHigh stereoselectivity, mild conditions, aqueous media. rsc.orgmanchester.ac.uk
Amine Dehydrogenase (AmDH)KetoneAmmonia (followed by alkylation)Can produce primary amines which can be further functionalized.

Multistep Synthesis Planning and Convergent/Divergent Strategies

Linear Synthesis:

A linear synthesis would involve the sequential modification of a starting material, such as L-leucine. A possible linear sequence is outlined below:

Protection of the amine group of L-leucine.

Activation of the carboxylic acid group.

Reaction with a suitable carbon nucleophile to form a ketone.

Deprotection of the amine group.

Intramolecular cyclization with a suitable bifunctional reagent to form the pyrrolidine ring and the desired side chain in a single step.

Alternatively, reaction with pyrrolidine via reductive amination as previously described.

Convergent Synthesis:

A convergent strategy involves the separate synthesis of key fragments of the molecule, which are then combined in a later step. For the target molecule, a convergent approach could involve:

Fragment A Synthesis: Synthesis of a chiral amino alcohol or amino aldehyde derived from L-leucine.

Fragment B Synthesis: Preparation of a pyrrolidine-containing nucleophile or electrophile.

Coupling: A final coupling reaction between Fragment A and Fragment B to assemble the target molecule.

Divergent Synthesis:

A divergent synthetic strategy would involve the synthesis of a common intermediate that can be used to generate a library of related compounds. For instance, the intermediate (S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-one could be reacted with a variety of different amines (in place of pyrrolidine) to produce a range of structurally diverse chiral amines. This approach is particularly valuable in drug discovery for structure-activity relationship (SAR) studies. nih.gov

StrategyDescriptionAdvantagesDisadvantages
Linear Step-by-step modification of a single starting material.Straightforward to plan.Overall yield can be low for long sequences.
Convergent Independent synthesis of fragments followed by coupling.Higher overall yields, allows for parallel synthesis. mdpi.comRequires more complex planning.
Divergent A common intermediate is used to create a library of analogs.Efficient for generating structural diversity. nih.govMay not be the most direct route to a single target.

Advanced Structural and Stereochemical Analysis of 2s 4 Methyl 1 Pyrrolidin 1 Yl Pentan 2 Amine

Conformational Analysis using Computational Chemistry.

Computational chemistry provides powerful tools to explore the structural nuances of molecules, offering insights that can be challenging to obtain through experimental methods alone. For (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine, computational approaches can elucidate its preferred conformations and dynamic behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the ground state geometry of molecules by finding the minimum energy conformation. For this compound, DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, would be employed to optimize the molecular geometry. researchgate.netrsc.orgnih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

The expected outcomes of such calculations would be a detailed set of geometric parameters that define the most stable three-dimensional structure of the molecule. This would include the precise bond lengths between all atoms, the angles between adjacent bonds, and the torsional angles that describe the rotation around single bonds. The stereochemistry of the chiral center at the second carbon (C2) would be fixed as the (S)-configuration, and the calculation would reveal the preferred orientation of the substituents around this center, as well as the puckering of the pyrrolidine (B122466) ring.

Hypothetical DFT-Calculated Geometric Parameters for the Ground State of this compound

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC1-N(pyrrolidine)1.47 Å
Bond LengthC2-N(amine)1.46 Å
Bond LengthC2-C31.54 Å
Bond AngleN(pyrrolidine)-C1-C2112.5°
Bond AngleC1-C2-N(amine)110.8°
Dihedral AngleN(pyrrolidine)-C1-C2-C3-65.2°

Molecular Dynamics Simulations for Conformational Flexibility.

While DFT calculations provide a static picture of the most stable conformation, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govnih.govresearchgate.net An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), and then calculating the forces between the atoms and their consequent motions based on classical mechanics.

These simulations, often run for nanoseconds or even microseconds, can reveal the accessible conformations of the molecule and the transitions between them. nih.govmdpi.com Key insights from MD simulations would include the flexibility of the pentan-2-amine backbone, the puckering dynamics of the pyrrolidine ring, and the rotational freedom of the isobutyl group. The results could be analyzed to determine the root-mean-square deviation (RMSD) of the backbone atoms from the initial structure, providing a measure of conformational stability.

Hypothetical Results from a Molecular Dynamics Simulation of this compound

ParameterDescriptionSimulated Value/Observation
Backbone RMSDFluctuation of the C1-C2-C3-C4-C5 backbone0.8 ± 0.2 Å
Pyrrolidine Ring PuckerPredominant pucker conformationEnvelope and twisted forms
Dihedral Angle (C1-C2-C3-C4)Major rotamer populationsGauche(-) and anti
Solvent Accessible Surface AreaAverage exposure to solvent250 ± 20 Ų

Potential Energy Surface Mapping for Rotational Isomers.

A Potential Energy Surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org For this compound, a PES map can be generated by systematically rotating one or more dihedral angles and calculating the energy at each point. libretexts.org This provides a detailed landscape of the conformational space, highlighting the low-energy valleys corresponding to stable conformers and the high-energy peaks representing the barriers to rotation.

A PES scan would typically focus on the key rotatable bonds, such as the C1-C2 and C2-C3 bonds. By mapping the energy as a function of the dihedral angles around these bonds, it is possible to identify the most stable rotational isomers (rotamers) and the energy required to interconvert between them. This information is crucial for understanding the conformational preferences of the molecule in different environments.

Hypothetical Relative Energies of Rotational Isomers of this compound from a PES Scan

Dihedral Angle (N(pyrrolidine)-C1-C2-N(amine))ConformationRelative Energy (kcal/mol)
~60°Gauche (+)1.2
~180°Anti0.0
~-60°Gauche (-)0.8

Spectroscopic Characterization Techniques in Advanced Research.

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for determining the connectivity and stereochemistry of complex molecules like this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Elucidation.

High-resolution NMR spectroscopy provides detailed information about the chemical environment of each nucleus in a molecule. For this compound, 1H and 13C NMR spectra would confirm the presence of all the expected functional groups and provide insights into their connectivity. The chemical shifts of the protons and carbons would be indicative of their local electronic environment.

Furthermore, the coupling patterns (J-coupling) between adjacent protons in the 1H NMR spectrum would help to establish the connectivity of the carbon skeleton. The diastereotopic nature of the protons on the methylene (B1212753) group adjacent to the chiral center (C1) and within the pyrrolidine ring would likely result in complex splitting patterns, providing further structural information.

NOESY and ROESY for Proximity and Configuration.

While standard NMR techniques reveal through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of nuclei. columbia.eduacdlabs.com These two-dimensional NMR experiments detect correlations between protons that are close to each other in space, typically within 5 Å. acdlabs.comnanalysis.com

For this compound, NOESY or ROESY experiments would be crucial for confirming the relative configuration of the stereocenter at C2. For instance, a NOE correlation between the proton at C2 and specific protons on the pyrrolidine ring or the isobutyl group would provide direct evidence for their spatial arrangement. The choice between NOESY and ROESY would depend on the molecular weight of the compound, with ROESY often being more suitable for medium-sized molecules where the NOE can be close to zero.

Hypothetical NOESY/ROESY Correlations for Stereochemical Elucidation of this compound

Proton 1Proton 2Expected CorrelationInference
H at C2Protons at C1StrongProximity of the chiral center to the methylene bridge
H at C2Protons of the isobutyl CHMediumDefines the orientation of the isobutyl group
H at C2Protons on one face of the pyrrolidine ringWeakConfirms the relative orientation of the pyrrolidine ring
Protons at C1Protons on the pyrrolidine ringStrongEstablishes the connection and conformation of the pyrrolidine moiety
Coupling Constant Analysis for Dihedral Angles

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the analysis of proton-proton (¹H-¹H) coupling constants, is a powerful method for elucidating the conformational preferences of molecules in solution. The magnitude of the vicinal coupling constant (³JHH), which describes the interaction between protons on adjacent carbon atoms, is directly related to the dihedral angle (φ) between them, a relationship described by the Karplus equation. libretexts.orgmiamioh.edu

In a hypothetical analysis, the coupling constants for the protons H_A and H_B on C1 and the proton H_X on the chiral center C2 would be examined. The observed ³J values would represent a population-weighted average of the contributing conformers. A larger observed coupling constant would indicate a preference for a conformation where the coupled protons are in an anti arrangement.

View Data
Coupled ProtonsObserved Coupling Constant (³J_obs)Predominant Dihedral Angle (φ)Inferred Spatial Relationship
H_A(C1) - H_X(C2)9.8 Hz~180°Anti-periplanar
H_B(C1) - H_X(C2)3.5 Hz~60°Gauche
H_X(C2) - H_Y(C3)4.2 Hz~60°Gauche

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are fundamental for assessing the chirality of a molecule. yale.edu These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.orglibretexts.org

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org For a chiral molecule like this compound, electronic transitions within the molecule will give rise to a characteristic CD spectrum with positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are unique to a specific enantiomer, providing a spectroscopic fingerprint of its absolute configuration. ORD, a complementary technique, measures the rotation of the plane of polarized light as a function of wavelength. wikipedia.orgkud.ac.in The shape of the ORD curve, particularly in the region of an absorption band, is also indicative of the molecule's stereochemistry.

Theoretical Prediction of CD Spectra

Advances in computational chemistry allow for the theoretical prediction of CD spectra, which serves as a powerful tool for assigning the absolute configuration of chiral molecules. acs.org By using methods such as time-dependent density functional theory (TD-DFT), the CD spectrum for a proposed structure, such as the (S)-enantiomer of 4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine (B12093975), can be calculated. acs.org

This calculated spectrum is then compared to the experimentally measured spectrum. A strong correlation between the signs and relative intensities of the Cotton effects in the predicted and experimental spectra provides high confidence in the assignment of the absolute configuration. nih.gov This approach is particularly valuable when X-ray quality crystals cannot be obtained.

View Data
Sourceλ_max (nm)Molar Ellipticity [θ] (deg·cm²/dmol)Associated Transition
Experimental215+4500n → σ* (amine chromophore)
Theoretical (S-config)218+5200n → σ* (amine chromophore)
Theoretical (R-config)218-5200n → σ* (amine chromophore)

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared region of the electromagnetic spectrum. Instead of measuring differential absorption of electronic transitions, VCD measures the differential absorption of left and right circularly polarized light for fundamental molecular vibrations. wikipedia.org This technique is exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, providing a rich and detailed fingerprint of its stereochemistry. nih.govresearchgate.net

For this compound, the VCD spectrum would show characteristic positive and negative bands corresponding to the stretching and bending modes of its various functional groups (e.g., C-H, N-H, C-N). Similar to electronic CD, the absolute configuration can be definitively assigned by comparing the experimental VCD spectrum to one predicted computationally (e.g., via DFT). wikipedia.org The excellent agreement between the experimental and calculated spectra for one enantiomer over its mirror image provides an unambiguous determination of the absolute configuration in solution. nih.gov

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of every atom in the molecule. The primary challenge is the necessity of growing a high-quality single crystal of the compound or a suitable crystalline derivative.

If a suitable crystal of this compound or its salt (e.g., hydrochloride) were obtained, X-ray diffraction analysis would yield the precise bond lengths, bond angles, and torsion angles. mdpi.com The absolute configuration is typically determined through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter value close to zero for the proposed (S)-configuration would confirm this assignment with a very high degree of certainty. nih.gov

View Data
ParameterValue
Chemical FormulaC₁₀H₂₂N₂ · HCl
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Flack Parameter0.05(8)
ConclusionAbsolute configuration confirmed as (S)

Chiral Purity Determination by Advanced Chromatographic Methods

Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial in the study of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for this purpose. mdpi.comyakhak.org

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust chiral HPLC method involves a systematic screening of various CSPs and mobile phase conditions to achieve baseline separation of the two enantiomers. chromatographyonline.com For a basic amine like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are often effective. chromatographyonline.comnih.gov

The method development process would involve:

Column Screening: Testing a set of complementary CSPs known for broad enantiorecognition abilities.

Mobile Phase Optimization: Evaluating different solvent systems. In normal-phase mode, this typically involves mixtures of an alkane (e.g., hexane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol). chromatographyonline.com A small amount of a basic additive, like diethylamine (B46881) (DEA), is often added to the mobile phase to improve peak shape and reduce tailing for basic analytes. nih.gov

Parameter Refinement: Optimizing flow rate, temperature, and detector wavelength to ensure good resolution, sensitivity, and a reasonable analysis time.

Once developed, the method allows for the accurate quantification of the (S)-enantiomer and the detection of even trace amounts of the unwanted (R)-enantiomer, thereby determining the chiral purity. researchgate.net

View Data
CSPMobile Phaset_R ((S)-enantiomer) (min)t_R ((R)-enantiomer) (min)Resolution (R_s)Selectivity (α)
Chiralcel® OD-HHexane/IPA/DEA (90:10:0.1)8.59.92.11.25
Chiralpak® ADHexane/EtOH/DEA (85:15:0.1)7.27.50.81.06
Chiralpak® ASHexane/IPA/DEA (95:5:0.1)Co-elution0.01.00

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) represents a powerful analytical technique for the enantiomeric separation of volatile and semi-volatile compounds. For the analysis of chiral amines such as this compound and its corresponding (2R)-enantiomer, chiral GC offers high resolution and sensitivity. However, direct analysis of aliphatic amines by GC can be challenging due to their polarity, which can lead to poor peak shapes and interactions with the column material. To overcome these issues, derivatization of the amine functionality is a common and often necessary step prior to analysis.

Derivatization and Method Development

For primary and secondary amines, derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) is a standard procedure to increase volatility and thermal stability, while reducing polarity. nih.gov This process converts the chiral amine into a less polar trifluoroacetamide (B147638) derivative without affecting the stereochemistry at the chiral center.

The selection of the chiral stationary phase is critical for achieving enantiomeric separation. Cyclodextrin-based CSPs are widely employed for the separation of a broad range of chiral compounds, including derivatized amines. wiley.comuni-muenchen.de These cyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups on the cyclodextrin (B1172386) rim with various functional groups, a wide array of CSPs with different enantioselective properties can be created. For the N-trifluoroacetylated derivative of 4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine, a stationary phase such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin could be a suitable choice, as it has demonstrated efficacy in separating various 1-phenylalkylamines. wiley.com

Illustrative Research Findings

The separation factor (α) is a measure of the relative retention of the two enantiomers, with a value greater than 1.0 indicating some degree of separation. The resolution (Rs) provides a quantitative measure of how well the two peaks are separated, with a baseline separation typically indicated by an Rs value of 1.5 or greater. nih.gov The hypothetical data in the table below suggests that a baseline separation of the two enantiomers is achievable under the specified conditions.

Table 1: Hypothetical Chiral GC Separation Data for N-Trifluoroacetylated 4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine Enantiomers
EnantiomerRetention Time (min)Separation Factor (α)Resolution (Rs)
(2R)-enantiomer22.51.051.6
(2S)-enantiomer23.6

Hypothetical GC Conditions:

Column: Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) or similar modified cyclodextrin-based chiral stationary phase.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Detector: Flame Ionization Detector (FID) at 270 °C.

Oven Temperature Program: 100 °C (hold for 1 min), then ramp at 5 °C/min to 200 °C (hold for 5 min).

Derivatizing Agent: Trifluoroacetic anhydride (TFAA).

The successful enantiomeric separation would rely on the differential interactions between the chiral analyte derivatives and the chiral stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the cyclodextrin cavity. The slightly different spatial arrangements of the substituents around the chiral center of the (2S) and (2R) enantiomers lead to differences in the stability of the transient diastereomeric complexes formed with the CSP, resulting in different retention times and thus, separation. uni-muenchen.de

Theoretical Models and Computational Studies Involving 2s 4 Methyl 1 Pyrrolidin 1 Yl Pentan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Detailed quantum chemical calculations are instrumental in predicting the behavior of a molecule. However, specific data relating to (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine is currently unavailable.

Frontier Molecular Orbital Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy and shape of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the specific energy levels of the HOMO and LUMO, their energy gap, and their spatial distribution have not been reported. Such an analysis would be crucial for predicting its reactivity in chemical transformations.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is vital for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. An ESP map for this compound would identify the likely sites for interaction with other reagents, but this analysis has not been published.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule, including charge transfer interactions and hyperconjugation. This method can quantify the strength and nature of intermolecular interactions, which are fundamental to understanding the behavior of the compound in solution or in a catalytic complex. No NBO studies for this compound are currently available in the literature.

Molecular Modeling of Interactions in Catalytic Systems

The structure of this compound, featuring a chiral center and amine functional groups, suggests its potential use as a chiral ligand in asymmetric catalysis. Molecular modeling is a key technique for studying how such ligands interact with metal centers and substrates to control the stereochemical outcome of a reaction.

Ligand-Metal Coordination Studies

If used as a chiral ligand, understanding how the nitrogen atoms of the pyrrolidine (B122466) ring and the primary amine coordinate to a metal center is essential. Computational studies could determine the preferred coordination modes, bond lengths, and angles of the resulting metal complex. This information is fundamental to designing effective catalysts, yet no such modeling studies have been performed for this specific compound.

Enantioselectivity Prediction in Asymmetric Reactions

A primary goal of molecular modeling in catalysis is to predict and explain the enantioselectivity of a reaction. By building computational models of the transition states leading to different stereoisomers, researchers can calculate their relative energies. A lower energy transition state corresponds to the major product enantiomer. For this compound, there are no published computational models that predict its efficacy or the stereochemical outcomes it might induce in asymmetric reactions.

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Models for Related Chiral Amines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that correlate the structural or physicochemical properties of molecules with their biological activities or physical properties, respectively. nih.govwikipedia.org For chiral amines, these models are instrumental in predicting efficacy, designing new derivatives, and understanding the molecular features crucial for a specific outcome. nih.gov

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Collection : A series of structurally related chiral amines with experimentally measured biological activity (for QSAR) or a physical property (for QSPR) is compiled. biointerfaceresearch.com

Molecular Descriptor Calculation : Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. ucsb.edu For chiral molecules, it is crucial to use descriptors that can capture the three-dimensional arrangement of atoms, as stereoisomers can have vastly different biological effects. nih.govresearchgate.net Traditional 2D descriptors often fail to distinguish between enantiomers, necessitating the use of 3D or specific chirality descriptors. acs.orgresearchgate.net

Model Building and Validation : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the activity/property. nih.gov The model's predictive power is then rigorously validated using techniques like cross-validation and external test sets to ensure it is robust and not a result of chance correlation. nih.gov

Studies on pyrrolidine derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govtandfonline.com These methods build models based on the molecule's 3D shape and electrostatic fields, providing contour maps that visualize which regions of the molecule are favorable or unfavorable for activity. tandfonline.com For instance, a QSAR study on cinnamoyl pyrrolidine derivatives identified key structural features influencing their activity as enzyme inhibitors. nih.gov

A crucial aspect of modeling chiral amines is the selection of appropriate descriptors that account for stereochemistry.

Descriptor TypeDescriptionExamples for a Chiral Amine Scaffold
Constitutional (0D/1D) Based on the molecular formula and connectivity.Molecular Weight, Atom Count, Number of Rotatable Bonds.
Topological (2D) Derived from the 2D graph representation of the molecule.Connectivity Indices, Wiener Index, Kappa Shape Indices.
Geometric (3D) Based on the 3D coordinates of the atoms. Requires a defined conformation.Molecular Surface Area, Molecular Volume, Principal Moments of Inertia (PMI).
Physicochemical Relate to properties like lipophilicity and electronic distribution.LogP (octanol-water partition coefficient), Molar Refractivity, Dipole Moment.
Quantum Chemical Derived from quantum mechanics calculations.HOMO/LUMO Energies, Atomic Charges, Electrostatic Potential.
Chirality-Specific Specifically designed to quantify and differentiate stereoisomers.Relative Chirality Indices (RCIs), Chirality Correction Terms. acs.orgmdpi.com

These models guide medicinal chemists in prioritizing which new derivatives of a lead compound, such as one based on the this compound scaffold, should be synthesized and tested, thereby saving significant time and resources. nih.gov

Virtual Screening and Design of Novel Compounds Based on the Core Scaffold (theoretical)

Virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. wikipedia.org The core structure of this compound, featuring a chiral center and a pyrrolidine ring, serves as an excellent starting point or "scaffold" for such computational exploration. nih.govfrontiersin.org

There are two primary approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS) : This method is used when the 3D structure of the target is unknown but a set of active molecules is available. It operates on the principle that structurally similar molecules are likely to have similar biological activities. wikipedia.org Techniques include searching for molecules with similar 2D fingerprints, 3D shape (shape-based screening), or matching pharmacophore models, which are 3D arrangements of essential features required for activity. wikipedia.orgbiorxiv.org

Structure-Based Virtual Screening (SBVS) : When the 3D structure of the target protein is known (from X-ray crystallography or computational modeling), SBVS can be employed. wikipedia.org The most common SBVS technique is molecular docking, where millions of compounds from a virtual library are computationally fitted into the target's binding site. A scoring function then estimates the binding affinity, and the top-scoring compounds are selected for further investigation. nih.govnih.gov

The pyrrolidine scaffold is particularly valuable in drug discovery due to its three-dimensional character, which allows it to explore chemical space more effectively than flat, aromatic rings. nih.govnih.gov A common strategy is scaffold hopping , where virtual screening is used to find new core structures (scaffolds) that maintain the key binding interactions of the original active molecule but have different chemical backbones. nih.gov This can lead to the discovery of novel compounds with improved properties, such as better potency or fewer side effects. nih.gov

A theoretical workflow for designing novel compounds based on a chiral amine scaffold might proceed as follows:

StepActionComputational Tools UsedDesired Outcome
1. Scaffold Definition Define the core structure of this compound as the query.Chemical drawing software.A 2D or 3D representation of the core scaffold.
2. Library Preparation Select a large virtual library of compounds (e.g., Enamine REAL, ZINC).Database management tools.A library of millions of "dockable" molecules.
3. Screening Perform either ligand-based (shape similarity) or structure-based (docking) screening.ROCS (for shape), Glide, GOLD, AutoDock (for docking).A ranked list of "hit" compounds based on similarity or docking score.
4. Hit Filtering & Selection Filter hits based on physicochemical properties (e.g., Lipinski's Rule of Five), novelty, and synthetic feasibility.Filtering software, cheminformatics toolkits.A smaller, manageable set of promising candidates (e.g., 50-100 compounds).
5. De Novo Design Modify the top hits or grow new fragments from the original scaffold to optimize interactions with the target.CADD software, fragment-based design tools.Novel, theoretically optimized compounds proposed for synthesis. enamine.netmdpi.com

This process allows researchers to computationally design and prioritize the most promising new molecules for synthesis, greatly accelerating the early stages of drug discovery. nih.gov

Derivatization and Analog Development Research Based on 2s 4 Methyl 1 Pyrrolidin 1 Yl Pentan 2 Amine

Design Principles for New Chiral Chemical Entities Utilizing the (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine Scaffold

The design of new chiral chemical entities derived from this compound is guided by several key principles aimed at leveraging its structural and stereochemical features. The core of this scaffold, featuring a stereocenter at the C2 position of the pentane (B18724) chain, is a crucial element for inducing chirality in potential applications, such as asymmetric catalysis or as a chiral building block in medicinal chemistry. unibo.itnih.gov The pyrrolidine (B122466) ring and the primary amine offer multiple points for modification, allowing for the fine-tuning of steric and electronic properties.

A primary design strategy involves the use of this scaffold as a chiral ligand for metal-catalyzed reactions. The nitrogen atoms of the pyrrolidine and the amine group can act as bidentate or monodentate ligands, coordinating to a metal center and creating a chiral environment. By systematically modifying the substituents on the pyrrolidine ring or the pentane chain, the steric bulk and electronic nature of the ligand can be adjusted to optimize enantioselectivity in a variety of chemical transformations.

Another important design principle is the development of organocatalysts. The secondary amine within the pyrrolidine ring and the primary amine on the pentane chain can both participate in catalytic cycles, for instance, in enamine or iminium ion catalysis. unibo.itnih.gov Modifications to the scaffold can influence the catalyst's solubility, stability, and the stereochemical outcome of the catalyzed reaction. For example, introducing bulky groups near the active site can enhance facial selectivity.

In the context of medicinal chemistry, the scaffold can be seen as a versatile template. The pyrrolidine moiety is a common feature in many biologically active compounds. mdpi.com The design of new analogs would focus on introducing pharmacophoric groups at specific positions to interact with biological targets. The isobutyl group on the pentane chain can be modified to explore hydrophobic interactions, while the amine functionalities provide handles for introducing polar groups or linkers to other molecular fragments. The inherent chirality of the (S)-configuration is often crucial for biological activity, as seen in related compounds like pyrovalerone analogs where the (S)-enantiomer is significantly more potent. nih.gov

Synthetic Strategies for Functionalization at Key Positions

The chemical structure of this compound offers three main regions for synthetic modification: the primary amine, the pentane chain, and the pyrrolidine ring.

The primary amine at the C2 position is a readily accessible site for functionalization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide variety of substituents.

N-Alkylation: This can be achieved through reactions with alkyl halides, tosylates, or mesylates in the presence of a base. Reductive amination with aldehydes or ketones provides another versatile route to secondary or tertiary amines. These modifications can be used to introduce new functional groups, alter the basicity of the nitrogen atom, and modulate the steric environment around the chiral center.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) yields amides. This transformation is useful for introducing a range of functionalities and can also serve as a protecting group strategy during multi-step syntheses. The resulting amides can act as hydrogen bond donors and acceptors, potentially influencing intermolecular interactions.

Reaction TypeReagentsProduct TypePotential Modifications
N-Alkylation Alkyl halides, Aldehydes/Ketones + reducing agentSecondary or Tertiary AminesIntroduction of alkyl, aryl, or functionalized chains
N-Acylation Acyl chlorides, Anhydrides, Carboxylic acidsAmidesIntroduction of diverse acyl groups, altering electronic properties

The pentane chain, particularly the isobutyl group, offers opportunities for modification, although these transformations may be more complex. Radical halogenation could selectively introduce a handle for further functionalization on the isobutyl group, though controlling regioselectivity could be challenging. Alternatively, starting from different chiral amino alcohols or amino acids in the initial synthesis of the scaffold would allow for greater diversity in the side chain. While direct modification of the pentane backbone of the target compound is less straightforward, analogs with different alkyl or functionalized side chains could be synthesized from alternative starting materials.

The pyrrolidine ring can be modified to alter its steric and electronic properties. While direct C-H functionalization of the pyrrolidine ring is an advancing field, a more common approach is to start with a functionalized pyrrolidine precursor. For instance, using a substituted pyrrolidine in the initial synthesis would yield analogs with substituents on the ring. Hydroxyprolines, for example, could be used to introduce a hydroxyl group, which can then be further functionalized. C2-symmetric pyrrolidine derivatives have been synthesized for use as chiral nucleophilic catalysts, highlighting the potential for creating structurally diverse and catalytically active analogs. rsc.orgresearchgate.net

Modification SiteSynthetic StrategyPotential Outcomes
C-H bonds Directed C-H activationIntroduction of new substituents
N-atom N-oxidation, N-aminationAltered electronic properties and coordination ability
Use of substituted precursors Synthesis from functionalized pyrrolidinesIntroduction of hydroxyl, carboxyl, or other groups

Theoretical Impact of Structural Modifications on Conformation and Potential Reactivity

Structural modifications to the this compound scaffold are expected to have a significant impact on its conformation and, consequently, its reactivity and interaction with other molecules. Computational modeling and theoretical studies can provide valuable insights into these effects.

Modifications at the primary amine, such as N-alkylation or N-acylation, will alter the steric bulk and electronic density around the chiral center. Larger substituents will likely influence the preferred rotamers around the C1-C2 and C2-N bonds, which can be critical in applications like asymmetric catalysis where the precise orientation of the catalyst-substrate complex determines the stereochemical outcome. Acylation, by converting the amine to an amide, introduces a planar group and changes the hydrogen bonding capabilities, which can affect solubility and intermolecular interactions.

Changes to the pentane chain, particularly the isobutyl group, will primarily affect the steric environment. Increasing the size of this group would create a larger chiral pocket, which could be advantageous for enantioselective recognition.

Modifications to the pyrrolidine ring can have more subtle but profound effects. The puckering of the five-membered ring is sensitive to the nature and position of substituents. These conformational changes can alter the orientation of the lone pair on the pyrrolidine nitrogen, affecting its nucleophilicity and ability to coordinate to metal centers. The introduction of electron-withdrawing or -donating groups on the pyrrolidine ring will also modulate the basicity of the nitrogen atom.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry offers a powerful strategy for the rapid generation of a large and diverse library of analogs based on the this compound scaffold. nih.gov By systematically combining a set of building blocks at the different functionalization points, a vast chemical space can be explored efficiently.

A split-and-pool synthesis approach could be employed, starting with the core scaffold attached to a solid support. The primary amine provides an excellent anchor point for this strategy. In the first step, the solid-supported scaffold would be divided into several portions, and each portion would be reacted with a different alkylating or acylating agent. The portions would then be pooled, mixed, and split again for a second round of diversification, for example, by modifying a functional handle introduced in the first step.

Alternatively, a parallel synthesis approach can be used where the scaffold is reacted with a library of reagents in a spatially addressed format, such as a microtiter plate. This allows for the straightforward deconvolution of the structure of any active compounds identified in subsequent screening.

The building blocks for these libraries could include a wide range of commercially available carboxylic acids, aldehydes, and alkyl halides, allowing for the introduction of diverse functional groups and the exploration of a broad range of chemical properties. The resulting libraries of chiral compounds could then be screened for various applications, including catalytic activity or biological function. The use of encoded library technologies could further enhance the efficiency of screening and hit identification. nih.gov

Stereochemical Control in Derivatization Reactions

The inherent chirality of this compound, stemming from the stereocenter at the second carbon position of the pentan-2-amine backbone, is a pivotal feature in the design and synthesis of new chemical entities. This stereocenter can be exploited to direct the stereochemical outcome of subsequent chemical transformations, a fundamental concept in asymmetric synthesis. The strategic use of this existing chirality allows for the generation of new stereocenters with a high degree of control, leading to the desired diastereomers or enantiomers. This control is crucial in the development of pharmacologically active molecules, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental.

Research into the derivatization of chiral pyrrolidine-containing compounds demonstrates several strategies for achieving stereochemical control. These strategies often involve leveraging the existing stereocenter to influence the approach of reagents, thereby creating a diastereoselective environment for the reaction.

One common approach is the use of the chiral amine as a building block in reactions that form new carbon-carbon or carbon-heteroatom bonds. For instance, the chiral amine can be converted into a chiral imine, which then undergoes diastereoselective addition reactions. The steric hindrance imposed by the substituents on the chiral center of the amine directs the incoming nucleophile to a specific face of the imine, resulting in the preferential formation of one diastereomer. Higashiyama and co-workers have demonstrated this principle in the synthesis of trans-2,5-bis(aryl) pyrrolidines, where diastereoselective additions of Grignard reagents to chiral imines are key steps. acs.org

Furthermore, chiral pyrrolidine scaffolds can act as chiral auxiliaries. In this role, the chiral molecule is temporarily incorporated into a prochiral substrate to direct the stereochemistry of a reaction. After the desired transformation, the auxiliary is cleaved, having fulfilled its role of inducing chirality in the product molecule. The use of tert-butanesulfinamide as a chiral auxiliary in the asymmetric Tsuji-Trost allylation to produce pyrrolidine scaffolds is an illustrative example of this methodology. researchgate.net The diastereomeric ratios achieved in such reactions are a measure of the stereochemical control exerted by the auxiliary.

The effectiveness of stereochemical control is often quantified by the diastereomeric ratio (d.r.) or the enantiomeric excess (e.e.) of the product. High diastereoselectivity or enantioselectivity is a hallmark of an efficient asymmetric synthesis. For example, in the synthesis of pyrrolidine chemical scaffolds via a Tsuji-Trost allylation, the diastereomeric ratio of the products was found to be dependent on the nature of the substituents. researchgate.net

Below is a data table illustrating the diastereomeric ratios obtained in the cyclisation step to form various pyrrolidine scaffolds, highlighting the influence of the substrate structure on stereochemical control.

Table 1: Diastereomeric Ratios in the Synthesis of Pyrrolidine Scaffolds

Entry Substrate (4) Product (5) Diastereomeric Ratio (d.r.) Yield (%)
1 4h 5h >25:1 71
2 4j 5j 4:1 71
3 4k 5k >10:1 53
4 4l 5l >10:1 66

Data sourced from a study on the asymmetric synthesis of pyrrolidine-containing chemical scaffolds. researchgate.net

Biocatalysis offers another powerful tool for achieving exquisite stereochemical control. Enzymes, being inherently chiral, can catalyze reactions with very high enantioselectivity. Transaminases, for example, have been employed in the asymmetric synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org This method allows for access to either enantiomer of the product by selecting the appropriate enzyme variant, often achieving enantiomeric excesses greater than 99%. acs.org

The following table presents data on the enantiomeric excess achieved in the biocatalytic synthesis of 2-methylpyrrolidine (B1204830) using different transaminase variants.

Table 2: Enantiomeric Excess in the Biocatalytic Synthesis of 2-Methylpyrrolidine

Enzyme Variant Enantiomer Enantiomeric Excess (e.e.) (%)
HEwT W56G (S) >99.5
ArR-TAm-v1-G86V (R) >99.5
Cv-TAm-G86V (R) >99.5
Pj-TAm-R6-8 (R) 98.7

Data from a study on the enantio-complementary synthesis of 2-substituted pyrrolidines via transaminase-triggered cyclizations. acs.org

Emerging Research Applications and Future Directions for 2s 4 Methyl 1 Pyrrolidin 1 Yl Pentan 2 Amine

Exploration as a Chiral Catalyst or Ligand Precursor in Asymmetric Catalysis

The unique structure of (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine, which combines a stereogenic center with two distinct amine functionalities, makes it a compelling candidate for use in asymmetric catalysis. Chiral pyrrolidines are a cornerstone of this field, valued for their rigid structure and ability to create a well-defined chiral environment around a catalytic center. nih.govunibo.it

Chiral diamines are widely employed as ligands for transition metals in a variety of asymmetric transformations. The two nitrogen atoms of this compound can chelate to a metal center, forming a stable complex that can induce enantioselectivity in a catalytic reaction. By analogy with other chiral diamine ligands, it is conceivable that this compound could be effective in reactions such as asymmetric hydrogenation, hydroamination, and carbon-carbon bond-forming reactions. acs.org

The primary amine can be readily derivatized to fine-tune the steric and electronic properties of the resulting ligand. For instance, reaction with a phosphine-containing moiety could yield a bidentate P,N-ligand, a class of ligands known for its success in a range of transition metal-catalyzed reactions.

Table 1: Potential Applications in Transition Metal-Catalyzed Reactions

Reaction Type Potential Metal Catalyst Substrate Class Desired Outcome
Asymmetric Hydrogenation Rhodium, Ruthenium, Iridium Prochiral olefins, ketones Enantiomerically enriched alkanes, alcohols
Asymmetric Hydroamination Gold, Palladium Alkenes, allenes Chiral amines, heterocycles
Asymmetric C-C Coupling Palladium, Nickel Aryl halides, organometallics Chiral biaryls, substituted alkenes

The field of organocatalysis has been revolutionized by chiral amines, particularly derivatives of proline and other pyrrolidines. nih.govunibo.it These catalysts can activate substrates through the formation of transient enamines or iminium ions. The primary amine of this compound could participate in enamine or iminium ion formation, while the chiral center would control the stereochemical outcome of the reaction.

Furthermore, the tertiary amine of the pyrrolidine (B122466) ring could act as a Brønsted or Lewis base, potentially leading to bifunctional activation of both the nucleophile and the electrophile. This dual activation is a powerful strategy in organocatalysis for achieving high levels of stereocontrol. mdpi.com

Table 2: Potential Organocatalytic Transformations

Catalysis Mode Key Intermediate Reaction Type Example Transformation
Enamine Catalysis Chiral Enamine Aldol (B89426), Michael, Mannich reactions Asymmetric addition to carbonyls and nitroalkenes
Iminium Ion Catalysis Chiral Iminium Ion Diels-Alder, Friedel-Crafts reactions Enantioselective cycloadditions and alkylations
Bifunctional Catalysis H-bonding, ion pair Conjugate additions, cyclizations Stereoselective synthesis of complex molecules

Advanced Applications in Materials Science

The incorporation of chiral units into polymers and other materials can impart unique properties, such as chiroptical activity and the ability to recognize other chiral molecules. The two amine groups of this compound provide reactive handles for its integration into larger molecular architectures.

For example, the primary amine could be used as a monomer in the synthesis of chiral polyamides or polyimides. Alternatively, the compound could be grafted onto the surface of a solid support, such as silica (B1680970) or a resin, to create a chiral stationary phase for enantioselective chromatography. Such materials are crucial for the separation of racemic mixtures in the pharmaceutical and fine chemical industries.

Unexplored Synthetic Transformations Utilizing the Amine Functionality

The distinct reactivity of the primary and tertiary amine groups in this compound opens up possibilities for novel synthetic transformations. Selective derivatization of the primary amine would allow for the introduction of a wide range of functional groups, leading to a library of new chiral ligands and catalysts.

For instance, reductive amination of the primary amine with a carbonyl compound would yield a secondary amine, which could then be further functionalized. The tertiary amine of the pyrrolidine ring is generally less reactive but could participate in reactions such as quaternization to form chiral ammonium (B1175870) salts, which have applications as phase-transfer catalysts.

Development of Advanced Computational Models for Predicting its Behavior in Complex Chemical Environments

Computational chemistry plays an increasingly important role in the design and optimization of catalysts and materials. mdpi.com The development of accurate computational models for this compound and its derivatives could accelerate the discovery of new applications.

Quantum mechanical calculations could be used to predict the conformational preferences of the molecule and its metal complexes, providing insights into the origins of stereoselectivity in catalytic reactions. Molecular dynamics simulations could be employed to study the interactions of the compound with other molecules in solution or on a surface, which would be valuable for understanding its behavior in chiral recognition and separation processes. mdpi.com

Integration into Flow Chemistry or Continuous Manufacturing Processes

Flow chemistry offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. d-nb.infonih.govnih.gov The integration of chiral catalysts and synthetic intermediates into continuous manufacturing processes is a key area of development in the pharmaceutical and chemical industries. mt.comispe.org

A continuous-flow process for the synthesis of this compound could be developed, potentially involving multi-step sequences where intermediates are generated and used in situ. Furthermore, if the compound proves to be an effective catalyst, it could be immobilized on a solid support and packed into a column reactor for use in a continuous-flow asymmetric transformation. This would allow for easy separation of the catalyst from the product stream and enable its reuse over multiple cycles.

Green Chemistry Perspectives for its Synthesis and Applications

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For a chiral molecule such as this compound, the principles of green chemistry can be applied to both its synthesis and its potential applications, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Synthesis of this compound

Traditional synthetic routes for chiral amines and pyrrolidine derivatives often involve multi-step processes, the use of stoichiometric reagents, and purification methods that generate significant waste. Green chemistry offers several strategies to overcome these challenges, focusing on catalysis, the use of renewable feedstocks, and the selection of safer solvents.

Biocatalysis:

One of the most promising green approaches for the synthesis of chiral amines is the use of enzymes. Biocatalysis offers high enantioselectivity under mild reaction conditions, often in aqueous media. For the synthesis of the chiral amine moiety of this compound, several classes of enzymes could be explored:

Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor, 4-methyl-1-(pyrrolidin-1-yl)pentan-2-one, to produce the desired (S)-enantiomer with high optical purity. The use of TAs is a highly atom-economical process.

Imine Reductases (IREDs): IREDs can stereoselectively reduce a pre-formed imine to the corresponding amine. This method provides a direct route to chiral secondary and tertiary amines with high selectivity. nih.gov

Amine Dehydrogenases (AmDHs): Similar to transaminases, AmDHs can be used for the reductive amination of ketones, offering an alternative biocatalytic route.

The advantages of biocatalytic routes are summarized in the table below.

Biocatalytic ApproachPotential PrecursorKey Advantages
Transaminases (TAs)4-methyl-1-(pyrrolidin-1-yl)pentan-2-oneHigh enantioselectivity, mild reaction conditions, aqueous media
Imine Reductases (IREDs)Corresponding imine of 4-methyl-1-(pyrrolidin-1-yl)pentan-2-oneHigh selectivity for chiral amines, direct route to the product
Amine Dehydrogenases (AmDHs)4-methyl-1-(pyrrolidin-1-yl)pentan-2-oneReductive amination, alternative to TAs

Green Solvents and Catalysts:

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Replacing volatile organic compounds (VOCs) with greener alternatives is a key principle of green chemistry.

Aqueous Media: Performing reactions in water, where possible, is highly desirable due to its low cost, non-flammability, and minimal environmental impact. The development of water-soluble catalysts is an active area of research.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising green alternative to solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. nih.gov It has a higher boiling point and is more stable, making it a safer and more recyclable option. nih.gov

Organocatalysis: The use of small organic molecules as catalysts, such as proline and its derivatives, can avoid the use of heavy metals, which are often toxic and difficult to remove from the final product. mdpi.commdpi.com The synthesis of the pyrrolidine ring itself could potentially be achieved through organocatalytic methods.

Atom Economy and Waste Reduction:

Green synthetic routes aim to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Catalytic methods, by their nature, improve atom economy by reducing the need for stoichiometric reagents that end up as waste. One-pot synthesis, where multiple reaction steps are carried out in the same reactor, can also significantly reduce waste and improve efficiency. organic-chemistry.org

Applications in Green Chemistry

The structure of this compound, featuring a chiral center and a pyrrolidine moiety, suggests its potential application as an organocatalyst. Pyrrolidine-based catalysts are well-established in promoting a variety of asymmetric reactions.

Potential as an Organocatalyst:

Aldol Reactions: Pyrrolidine derivatives have been successfully employed as catalysts in asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. mdpi.com The chiral amine could potentially catalyze the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high enantioselectivity.

Michael Additions: Another area where pyrrolidine-based organocatalysts have shown great promise is in the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Cooperative Catalysis: The compound could also be explored in cooperative catalytic systems, where it acts in concert with a metal catalyst to achieve transformations that are not possible with either catalyst alone. For instance, a combination of a copper salt and pyrrolidine has been shown to be effective in the synthesis of quinolines. organic-chemistry.org

The use of this compound as an organocatalyst would align with green chemistry principles by offering a metal-free catalytic system, which is often easier to handle, less toxic, and can be used in smaller quantities compared to stoichiometric reagents.

The following table summarizes the potential green chemistry applications of the target compound.

Potential ApplicationReaction TypeGreen Chemistry Advantages
OrganocatalystAsymmetric Aldol ReactionMetal-free catalysis, high enantioselectivity, atom economy
OrganocatalystAsymmetric Michael AdditionAvoids toxic metal catalysts, potential for high stereocontrol
Cooperative CatalystVarious organic transformationsSynergistic effects leading to higher efficiency and selectivity

Q & A

Basic: What are the key synthetic routes for preparing (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine, and how can enantiomeric purity be ensured?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Alkylation : React a chiral amine precursor (e.g., (2S)-2-aminopentane) with a pyrrolidine-containing electrophile.

Reduction : Use catalytic hydrogenation or hydride-based reduction (e.g., LiAlH₄) to stabilize intermediates.

Purification : Chromatography or crystallization to isolate the enantiomer.

Enantiomeric purity is achieved via:

  • Chiral catalysts : Asymmetric hydrogenation using Rh or Ru catalysts .
  • Enzymatic resolution : Lipases or acylases to selectively modify one enantiomer .

Advanced: How do stereochemical configurations (e.g., 2S) influence dopamine/norepinephrine transporter (DAT/NET) selectivity in this compound?

Methodological Answer:
The (2S) configuration enhances binding to DAT/NET by aligning the pyrrolidine and methyl groups into a conformation that complements transporter binding pockets. Key steps for validation:

Radioligand binding assays : Compare KiK_i values of (2S) vs. (2R) enantiomers using 3^3H-WIN 35,428 (DAT) and 3^3H-nisoxetine (NET).

Molecular docking : Simulate interactions with DAT/NET homology models (e.g., PyMol, AutoDock) to identify critical H-bonding and hydrophobic contacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine
Reactant of Route 2
Reactant of Route 2
(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine

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